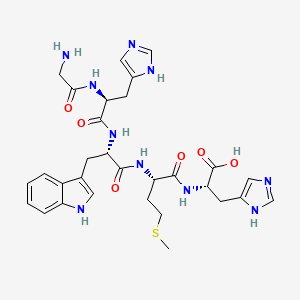
Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine is a pentapeptide composed of glycine, L-histidine, L-tryptophan, L-methionine, and L-histidine residues. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the required scale, purity, and cost considerations. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride can be used.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Wirkmechanismus
The mechanism of action of Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with metal ions, influencing redox reactions and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its wound healing and anti-inflammatory properties.
Glycyl-L-histidyl-L-lysine-Cu: A copper complex of Glycyl-L-histidyl-L-lysine with enhanced biological activity.
Uniqueness
Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of glycine, histidine, tryptophan, methionine, and histidine residues may confer unique properties not found in other peptides.
Eigenschaften
CAS-Nummer |
866720-06-1 |
|---|---|
Molekularformel |
C30H38N10O6S |
Molekulargewicht |
666.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H38N10O6S/c1-47-7-6-22(27(42)40-25(30(45)46)10-19-14-33-16-36-19)38-28(43)23(8-17-12-34-21-5-3-2-4-20(17)21)39-29(44)24(37-26(41)11-31)9-18-13-32-15-35-18/h2-5,12-16,22-25,34H,6-11,31H2,1H3,(H,32,35)(H,33,36)(H,37,41)(H,38,43)(H,39,44)(H,40,42)(H,45,46)/t22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
XMPSEYQFHXHBAC-QORCZRPOSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)CN |
Kanonische SMILES |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



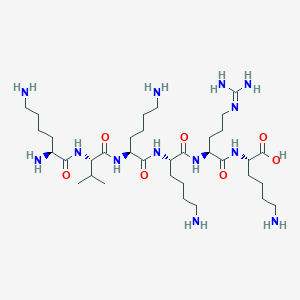
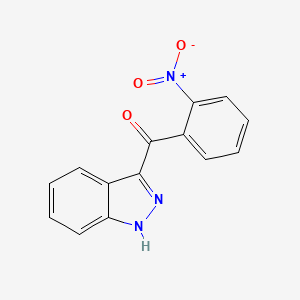
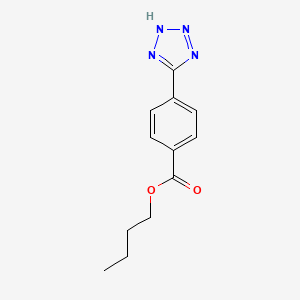
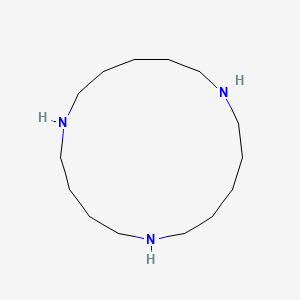
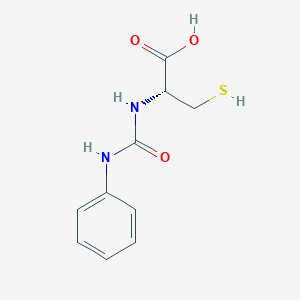
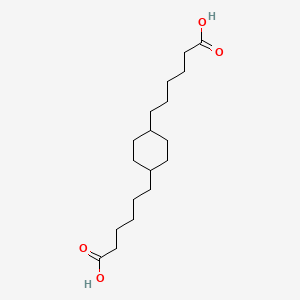
![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
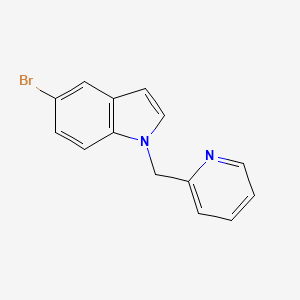
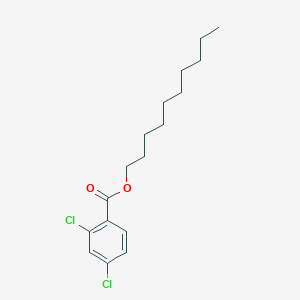
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
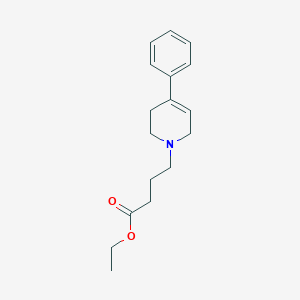
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
